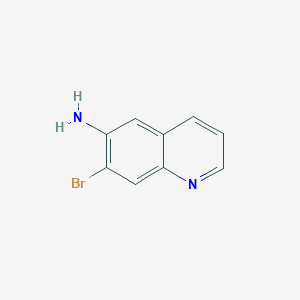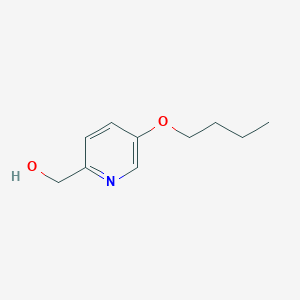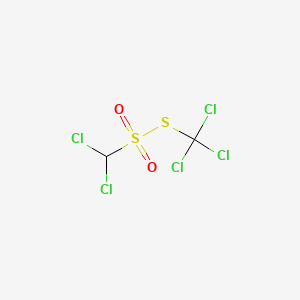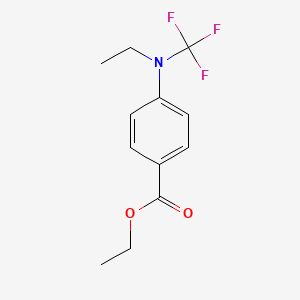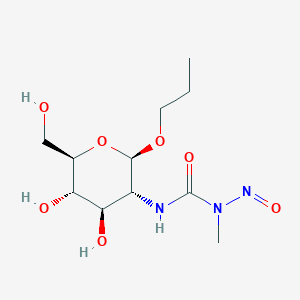
beta-Propylstreptozotocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Propylstreptozotocin is a chemical compound that belongs to the class of nitrosourea compounds. It is structurally related to streptozotocin, a well-known compound used in medical research for its ability to induce diabetes in experimental animals. This compound is primarily used in scientific research to study the effects of diabetes and other metabolic disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Propylstreptozotocin involves the reaction of streptozotocin with propylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Beta-Propylstreptozotocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitroso compounds, while reduction can produce amine derivatives.
科学的研究の応用
Beta-Propylstreptozotocin has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of nitrosourea compounds.
Biology: The compound is used in biological research to investigate the effects of diabetes and other metabolic disorders.
Medicine: this compound is used in medical research to develop new treatments for diabetes and to study the mechanisms of insulin resistance.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
作用機序
Beta-Propylstreptozotocin exerts its effects by causing DNA damage in cells. It is selectively taken up by pancreatic beta cells through the glucose transporter GLUT2. Once inside the cells, it induces DNA alkylation, leading to cell death. This mechanism is similar to that of streptozotocin, making this compound a valuable tool for studying beta cell function and diabetes.
類似化合物との比較
Similar Compounds
Streptozotocin: A closely related compound used to induce diabetes in experimental animals.
Alloxan: Another compound used to induce diabetes, but with a different mechanism of action.
N-Nitrosomethylurea: A nitrosourea compound with similar DNA-damaging properties.
Uniqueness
Beta-Propylstreptozotocin is unique in its selective toxicity to pancreatic beta cells, making it a valuable tool for diabetes research. Its structural similarity to streptozotocin allows it to be used in similar experimental setups, but with potentially different pharmacokinetic properties.
特性
CAS番号 |
53347-35-6 |
|---|---|
分子式 |
C11H21N3O7 |
分子量 |
307.30 g/mol |
IUPAC名 |
3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C11H21N3O7/c1-3-4-20-10-7(12-11(18)14(2)13-19)9(17)8(16)6(5-15)21-10/h6-10,15-17H,3-5H2,1-2H3,(H,12,18)/t6-,7-,8-,9-,10-/m1/s1 |
InChIキー |
QPDOWPQMZIHMOJ-VVULQXIFSA-N |
異性体SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
正規SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


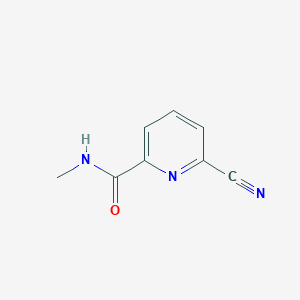
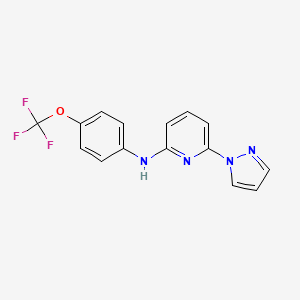
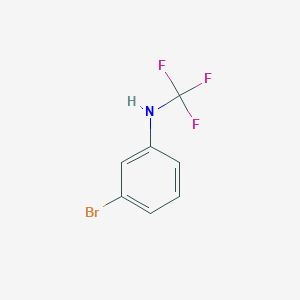
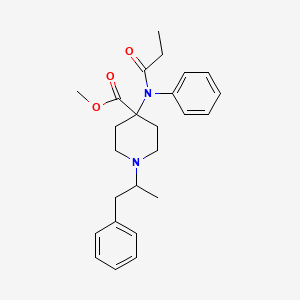

![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)


